molecular formula C21H15BrN4O6 B11541794 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate

Cat. No.: B11541794
M. Wt: 499.3 g/mol
InChI Key: QQXMPTJJHQDOQG-YSURURNPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is a complex organic compound that features a combination of aromatic rings, nitro, methoxy, and bromopyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. One common approach includes:

    Formation of the 5-bromopyridin-3-yl intermediate: This step involves the bromination of pyridine to obtain 5-bromopyridine, followed by further functionalization to introduce the formamido group.

    Condensation Reaction: The intermediate is then reacted with 4-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and formamido groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the pyridinyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its ability to coordinate with metal centers.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe in biological imaging due to its aromatic and nitro groups.

Industry

    Polymer Synthesis: The compound can be incorporated into polymer backbones to impart specific properties such as conductivity or fluorescence.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive functional groups.

Mechanism of Action

The mechanism by which 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The nitro and bromopyridinyl groups are likely involved in interactions with biological targets, while the methoxy and formamido groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[(5-CHLOROPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE
  • 4-[(E)-{[(5-FLUOROPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE

Uniqueness

The presence of the bromine atom in the pyridinyl ring distinguishes 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE from its analogs. Bromine’s larger atomic size and different electronic properties compared to chlorine or fluorine can result in unique reactivity and binding characteristics, making this compound particularly interesting for specific applications in catalysis and drug development.

Properties

Molecular Formula

C21H15BrN4O6

Molecular Weight

499.3 g/mol

IUPAC Name

[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C21H15BrN4O6/c1-31-19-8-13(10-24-25-20(27)15-9-16(22)12-23-11-15)2-7-18(19)32-21(28)14-3-5-17(6-4-14)26(29)30/h2-12H,1H3,(H,25,27)/b24-10+

InChI Key

QQXMPTJJHQDOQG-YSURURNPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.